4-(Methylsulfonyl)-2-piperazinobenzoic acid

Description

Propriétés

IUPAC Name |

4-methylsulfonyl-2-piperazin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-19(17,18)9-2-3-10(12(15)16)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKWQQQKWKPTSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235863 |

Source

|

| Record name | 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-32-0 |

Source

|

| Record name | 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid

An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

Executive Summary

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoic acid core, a strongly electron-withdrawing methylsulfonyl group, and a nucleophilic piperazine moiety, makes it a versatile scaffold and a key intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will dissect the synthesis of a critical precursor, 2-chloro-4-(methylsulfonyl)benzoic acid, and detail the subsequent SNAr reaction with piperazine. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a thorough explanation of the underlying chemical mechanisms, ensuring both practical application and a deep theoretical understanding.

Introduction & Significance

The development of novel therapeutics often relies on the availability of unique and functionalized molecular building blocks. 4-(Methylsulfonyl)-2-piperazinobenzoic acid (CAS No. 1197193-32-0) has emerged as one such valuable intermediate[1]. The methylsulfonyl (-SO₂CH₃) group at the 4-position acts as a powerful electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the electronic properties of the aromatic ring and the pharmacokinetic profile of derivative molecules. The piperazine ring at the 2-position provides a site for further functionalization and is a common pharmacophore in many clinically successful drugs, improving properties like aqueous solubility and bioavailability[2]. The strategic placement of these functional groups makes the title compound a crucial precursor for creating targeted libraries of molecules in drug discovery programs, including potential inhibitors for enzymes like c-Myc or ligands for various receptors[3][4].

Overall Synthetic Strategy

The synthesis is logically approached via a two-stage process. The first stage focuses on the preparation of a key electrophilic precursor, 2-chloro-4-(methylsulfonyl)benzoic acid. The second, and core, stage involves the coupling of this precursor with piperazine through a nucleophilic aromatic substitution (SNAr) reaction.

Diagram: Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

A reliable synthesis of the key intermediate, 2-chloro-4-(methylsulfonyl)benzoic acid, is paramount. Various methods have been reported, often starting from toluene derivatives or other substituted benzoic acids[5][6]. The protocol detailed here begins with the commercially available 2-chloro-4-(chlorosulfonyl)benzoyl chloride, providing a direct and efficient route[7][8].

Principle & Mechanism

This synthesis involves three key transformations:

-

Reduction: The sulfonyl chloride (-SO₂Cl) is first reduced to a sulfinate salt (-SO₂Na) using a mild reducing agent like sodium sulfite.

-

Alkylation/Hydrolysis: The sulfinate is then alkylated with a methylating agent. In this one-pot procedure, the reaction with the sodium salt of chloroacetic acid followed by heating leads to the formation of the methyl sulfone and hydrolysis of the benzoyl chloride.

-

Acidification: The final benzoic acid product is precipitated from the aqueous solution by acidification.

Detailed Experimental Protocol: 2-Chloro-4-(methylsulfonyl)benzoic Acid

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | 10.0 g | 1.0 | Starting Material |

| Sodium Sulfite (Na₂SO₃) | 4.6 g | 1.1 | Reducing Agent |

| Sodium Bicarbonate (NaHCO₃) | 12.3 g | 4.4 | Base |

| Sodium salt of Chloroacetic Acid | 6.4 g | 1.65 | Alkylating Agent |

| Deionized Water | 40 mL | - | Solvent |

| Hydrochloric Acid (dilute) | As needed | - | For Acidification |

| Ethyl Acetate | As needed | - | Extraction Solvent |

| Magnesium Sulfate (anhydrous) | As needed | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sodium sulfite (4.6 g), sodium bicarbonate (12.3 g), and deionized water (40 mL).

-

Initial Reaction: Heat the resulting slurry to 75°C with stirring. Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10.0 g) to the mixture. Maintain the temperature and stir for 2 hours[7].

-

Alkylation: Add the sodium salt of chloroacetic acid (6.4 g) to the reaction mixture. Heat the mixture to reflux and maintain for approximately 21 hours[7].

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid until a precipitate forms and the pH is acidic.

-

Extraction & Isolation: Extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a solid[7].

Expected Results & Characterization

-

Yield: ~85%[7]

-

Appearance: White to off-white solid.

-

Purity (Typical): >95% (by HPLC).

-

CAS Number: 53250-83-2[9].

-

Molecular Weight: 234.66 g/mol [9].

Stage 2: Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

This stage is the core of the synthesis, where the piperazine moiety is introduced onto the aromatic ring. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of aromatic chemistry.

Mechanistic Principles of SNAr

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs), such as the methylsulfonyl group (-SO₂CH₃) and to a lesser extent the carboxylic acid, deactivates the ring and makes it susceptible to nucleophilic substitution[10][11].

The SNAr mechanism is a two-step addition-elimination process[10]:

-

Addition: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the EWGs, particularly the sulfonyl group at the para position, which provides significant stabilization[11].

-

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

This mechanism is distinct from SN1 and SN2 reactions and is characteristic of activated aryl halides[11].

Diagram: SNAr Reaction Mechanism

Caption: Energy profile of the two-step SNAr addition-elimination mechanism.

Detailed Experimental Protocol: Core Synthesis

| Reagents & Materials | Quantity | Molar Eq. | Notes |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 5.0 g | 1.0 | Precursor from Stage 1 |

| Piperazine | 5.5 g | 3.0 | Nucleophile (used in excess) |

| Potassium Carbonate (K₂CO₃) | 8.8 g | 3.0 | Base |

| N,N-Dimethylformamide (DMF) | 50 mL | - | Polar Aprotic Solvent |

| Deionized Water | As needed | - | For Work-up |

| Hydrochloric Acid (1N) | As needed | - | For pH adjustment |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzoic acid (5.0 g) in DMF (50 mL).

-

Addition of Reagents: Add piperazine (5.5 g) and potassium carbonate (8.8 g) to the solution. The excess piperazine acts as both a nucleophile and a base, while K₂CO₃ ensures the reaction medium remains basic to neutralize the generated HCl and deprotonate the carboxylic acid.

-

Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL).

-

Purification & Isolation: Carefully adjust the pH of the aqueous solution to ~6-7 using 1N HCl. The product should precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Final Product Characterization

Ensuring the identity and purity of the final compound is critical for its use in subsequent research and development activities.

Analytical Data Summary

| Property | Value | Source |

| Chemical Name | 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic acid | - |

| CAS Number | 1197193-32-0 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₄S | [1] |

| Formula Weight | 284.33 g/mol | [1] |

| Boiling Point | 561.6 ± 50.0 °C (Predicted) | [1] |

| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.13 ± 0.36 (Predicted) | [1] |

Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure. Expected ¹H NMR signals would include peaks for the aromatic protons, the piperazine protons, and the methylsulfonyl protons.

Safety and Handling

-

2-Chloro-4-(chlorosulfonyl)benzoyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Piperazine: Corrosive and can cause skin burns and eye damage. Avoid inhalation of dust.

-

DMF: A potential reproductive toxin. Handle with care and avoid skin contact.

-

General Precautions: All reactions should be conducted in a fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

Conclusion

The synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid is reliably achieved through a two-stage process culminating in a nucleophilic aromatic substitution reaction. The methodology presented is robust, scalable, and relies on well-understood chemical principles. The key to success lies in the careful preparation of the activated precursor, 2-chloro-4-(methylsulfonyl)benzoic acid, and the controlled execution of the SNAr reaction. This guide provides the necessary technical detail and mechanistic insight for researchers to confidently produce this valuable chemical intermediate for application in pharmaceutical discovery and development.

References

- Title: Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates Source: European Patent Office - EP0478390A1 URL

-

Title: Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) Source: PrepChem.com URL: [Link]

- Title: Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates Source: Google Patents - EP0478390B1 URL

-

Title: Nucleophilic substitution reactions with a variety of heteroaromatic,... Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid Source: PrepChem.com URL: [Link]

-

Title: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid Source: PrepChem.com URL: [Link]

- Title: Preparation method of 4-[(4-methylpiperazin-1-yl)

-

Title: A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib Source: ResearchGate URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitutions Source: National Institutes of Health (PMC) URL: [Link]

- Title: PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)

-

Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

- Title: Preparation method for herbicide intermediate Source: Google Patents - WO2024088280A1 URL

-

Title: Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL: [Link]

- Title: Preparation method of 2-chloro-4-methylsulfonylbenzoic acid Source: Google Patents - CN102627591B URL

- Title: Synthesizing method of 2-chloro-4-(methylsulfonyl)

-

Title: Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides... Source: ResearchGate URL: [Link]

-

Title: Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo Source: PubMed URL: [Link]

-

Title: 2-Chloro-4-(methylsulfonyl)benzoic acid Source: PubChem URL: [Link]

- Title: Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)

-

Title: Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl) Source: ScienceDirect URL: [Link]

-

Title: Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist Source: PubMed URL: [Link]

Sources

- 1. 4-(Methylsulfonyl)-2-piperazinobenzoic Acid | 1197193-32-0 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

4-(Methylsulfonyl)-2-piperazinobenzoic acid chemical properties

An In-depth Technical Guide to 4-(Methylsulfonyl)-2-piperazinobenzoic Acid: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its structure, physicochemical characteristics, a plausible synthetic pathway, and analytical characterization. Furthermore, it contextualizes the molecule's potential significance by examining the well-established pharmacological activities of its core structural motifs—the piperazine and substituted benzoic acid scaffolds. While specific biological data for this compound is limited in publicly accessible literature, its architecture suggests potential utility as an intermediate or lead compound in medicinal chemistry.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is foundational for all subsequent research and development. 4-(Methylsulfonyl)-2-piperazinobenzoic acid is recognized by several identifiers across chemical databases.

-

Systematic IUPAC Name : 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic acid

-

Synonyms : 4-(methylsulfonyl)-2-(1-piperazinyl)Benzoic acid, Benzoic acid, 4-(methylsulfonyl)-2-(1-piperazinyl)-[1]

-

CAS Number : 1197193-32-0[1]

-

Molecular Formula : C₁₂H₁₆N₂O₄S[1]

-

Molecular Weight : 284.33 g/mol [1]

The structure consists of a benzoic acid core, substituted at position 2 with a piperazine ring and at position 4 with a methylsulfonyl group. The methylsulfonyl group is a strong electron-withdrawing group, while the piperazine moiety is a basic, nucleophilic secondary amine. The carboxylic acid is acidic, making the overall molecule zwitterionic under certain pH conditions.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data for 4-(Methylsulfonyl)-2-piperazinobenzoic acid is primarily based on computational predictions, which provide valuable initial estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄S | ChemicalBook[1] |

| Molecular Weight | 284.33 g/mol | ChemicalBook[1] |

| Boiling Point | 561.6 ± 50.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.340 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 3.13 ± 0.36 (Predicted, acidic) | ChemicalBook[1] |

Causality Behind Properties:

-

High Boiling Point : The predicted high boiling point is a direct consequence of the molecule's high molecular weight and the presence of multiple polar functional groups (carboxylic acid, sulfone, piperazine). These groups facilitate strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, which require significant energy to overcome.

-

Acidity (pKa) : The predicted pKa of ~3.13 for the carboxylic acid group is lower (more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.2). This increased acidity is caused by the powerful electron-withdrawing effect of the methylsulfonyl group at the para-position, which stabilizes the conjugate base (carboxylate anion) through resonance and induction.

-

Solubility : While quantitative data is unavailable, the molecule's structure suggests amphiphilic solubility. The piperazine and carboxylic acid groups can be protonated or deprotonated, respectively, enhancing aqueous solubility at acidic or basic pH. Conversely, the benzene ring provides lipophilic character. Its solubility is likely to be lowest near its isoelectric point.

Proposed Synthesis Pathway

The proposed synthesis begins with 2-fluoro-4-(methylsulfonyl)benzoic acid . The fluorine atom is an excellent leaving group for SₙAr reactions, activated by the strongly electron-withdrawing sulfone group in the para position.

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid

This protocol is a validated, trustworthy approach derived from standard procedures for similar transformations[2][3].

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq).

-

Addition of Reagents : Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition : Add piperazine (1.5-2.0 eq) to the mixture. Using a slight excess of piperazine helps drive the reaction to completion and can be removed during workup.

-

Expert Insight: Piperazine is a symmetrical diamine. Using it in excess can lead to double substitution on the piperazine ring with another molecule of the starting material. However, by controlling stoichiometry and reaction time, mono-substitution is favored. Protecting one of the piperazine nitrogens (e.g., with a Boc group) is an alternative strategy to ensure mono-substitution, but would require an additional deprotection step.

-

-

Reaction Conditions : Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Isolation :

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution carefully with 1M HCl to a pH of ~6-7. This protonates the excess piperazine, making it water-soluble, and ensures the product's carboxylic acid is in its neutral form, potentially causing it to precipitate.

-

If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The product may have partial solubility in both layers; adjusting the pH is critical for efficient extraction.

-

-

Purification and Validation :

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Self-Validation : Confirm the identity and purity of the final product using analytical techniques. Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data and compare them against expected values. HPLC analysis should show a single major peak, confirming purity.

-

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not published, a theoretical profile can be predicted to aid in its identification.

-

¹H NMR Spectroscopy : The spectrum should show distinct signals for the aromatic protons, the piperazine protons, and the methylsulfonyl protons.

-

Aromatic Region (7-8.5 ppm): Three protons on the benzene ring will appear as distinct signals, likely doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships. The proton ortho to the carboxylic acid will be the most deshielded.

-

Piperazine Protons (3-4 ppm): The eight protons on the piperazine ring will likely appear as two or more multiplets. The four protons adjacent to the benzene ring will be shifted downfield compared to the four protons adjacent to the N-H group.

-

Methyl Protons (~3.2 ppm): The three protons of the methyl group on the sulfone will appear as a sharp singlet.

-

Acid/Amine Protons: The carboxylic acid proton (COOH) will be a broad singlet, typically >10 ppm. The piperazine N-H proton will also be a broad singlet.

-

-

¹³C NMR Spectroscopy : The spectrum will show 12 distinct carbon signals corresponding to the molecular formula. Key signals would include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the aromatic carbons (110-150 ppm), the piperazine carbons (~45-55 ppm), and the methyl carbon of the sulfone group (~44 ppm).[4]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be ideal. In positive ion mode, the expected [M+H]⁺ ion would be at m/z 285.33. In negative ion mode, the [M-H]⁻ ion would be at m/z 283.31.

Context in Medicinal Chemistry and Drug Development

The structural motifs within 4-(methylsulfonyl)-2-piperazinobenzoic acid are of significant interest in pharmacology.

Caption: Relationship between structural motifs and pharmacological relevance.

-

The Piperazine Scaffold : Piperazine is considered a "privileged scaffold" in medicinal chemistry.[5] Its presence in numerous FDA-approved drugs is due to its unique properties. It has two basic nitrogen atoms that can be functionalized, allowing for fine-tuning of pharmacological activity and pharmacokinetic properties like solubility and cell permeability. Piperazine derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and anti-nociceptive effects.[6][7][8]

-

Substituted Benzoic Acid Core : Benzoic acid and its derivatives are fundamental building blocks for many pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[9] The carboxylic acid group is a key pharmacophore that can interact with biological targets through hydrogen bonding and ionic interactions.

-

The Methylsulfonyl Group : This functional group is a strong hydrogen bond acceptor and is metabolically stable. It is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and crystal packing, without adding significant lipophilicity.

Given this context, 4-(Methylsulfonyl)-2-piperazinobenzoic acid can be viewed as a versatile chemical intermediate. The secondary amine of the piperazine ring provides a reactive handle for further chemical modification, allowing for the exploration of a large chemical space in the search for new therapeutic agents. It could be a precursor for creating libraries of compounds to be screened for various biological activities, particularly in oncology and inflammation research.[10]

Safety and Handling

Specific toxicology data for 4-(Methylsulfonyl)-2-piperazinobenzoic acid is not available. However, based on related structures like 4-(methylsulfonyl)-2-nitrobenzoic acid, it should be handled with care in a laboratory setting.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a well-defined chemical entity with predictable physicochemical properties. While direct experimental and pharmacological data are scarce, its structure is a compelling amalgamation of pharmacologically relevant motifs. The logical synthetic pathway via nucleophilic aromatic substitution makes it an accessible target for synthesis. Its primary value for research and drug development professionals lies in its potential as a versatile building block for creating novel molecules with potential therapeutic applications in areas such as oncology and inflammatory diseases. Further investigation into its synthesis, characterization, and biological activity is warranted.

References

-

Green Chem. Supporting Information. [Link]

-

National Center for Biotechnology Information. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. [Link]

-

PubChem. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. [Link]

-

PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. [Link]

-

PubChem. 4-[6-[(4-Methylsulfonylpiperazin-1-yl)methyl]-2-phenylthieno[3,2-d]pyrimidin-4-yl]morpholine. [Link]

-

PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

-

PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

PubChem. CID 161692894. [Link]

-

PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Journal of Chemical and Pharmaceutical Research. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

PubChem. 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. [Link]

-

PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

-

PubMed. Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity. [Link]

-

PubMed. Pharmacological Investigation of 2-aminobenzothiazolium-4-methylbenzenesulphonate: Synthesis, Spectral Characterization and Structural Elucidation. [Link]

-

PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

Sources

- 1. 4-(Methylsulfonyl)-2-piperazinobenzoic Acid | 1197193-32-0 [amp.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Derivatives

Foreword

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives built upon this core structure have emerged as potent and selective inhibitors of key signaling pathways that drive tumor progression, most notably angiogenesis and cell proliferation. This technical guide provides a comprehensive exploration of the mechanism of action of these derivatives, with a primary focus on their role as multi-targeted tyrosine kinase inhibitors. We will delve into the specific molecular targets, the downstream signaling cascades they modulate, and the experimental methodologies employed to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of therapeutic agents.

Introduction to 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Derivatives as Kinase Inhibitors

Derivatives of 4-(methylsulfonyl)-2-piperazinobenzoic acid are a class of synthetic small molecules that have been successfully developed as orally available anti-cancer drugs.[1] Two of the most prominent examples are Sunitinib and Pazopanib, both of which have received regulatory approval for the treatment of various solid tumors, including renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and soft tissue sarcoma.[2][3][4][5] The therapeutic efficacy of these agents stems from their ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and vascularization.[3][4]

The core chemical structure provides a versatile platform for designing inhibitors that can fit into the ATP-binding pocket of various kinases. The methylsulfonyl group and the piperazine moiety are critical for establishing the necessary interactions to achieve high-affinity binding and potent inhibition.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

The primary mechanism of action for many clinically relevant 4-(methylsulfonyl)-2-piperazinobenzoic acid derivatives is the inhibition of several receptor tyrosine kinases (RTKs).[6] These enzymes play a pivotal role in cell signaling, acting as "on/off" switches for numerous cellular functions.[7] By blocking the activity of these kinases, the derivatives disrupt the signaling pathways that promote cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[6][7]

Key Molecular Targets

The multi-targeted nature of these derivatives is a key aspect of their anti-tumor activity. The principal targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib and Pazopanib are potent inhibitors of all three VEGFR isoforms (VEGFR-1, -2, and -3).[1][2][4][6] VEGFRs are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR signaling effectively chokes off the tumor's blood supply.[6][7]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFR-alpha and PDGFR-beta are targeted by these derivatives.[1][2][4][6] PDGFRs are involved in the regulation of cell growth and survival, particularly in the stromal cells that form the tumor microenvironment.[7] By inhibiting PDGFRs, these drugs disrupt the supportive network that tumors rely on for growth.[7]

-

c-KIT (CD117): This receptor tyrosine kinase is a primary driver in the majority of gastrointestinal stromal cell tumors (GISTs).[3] Sunitinib is a potent inhibitor of c-KIT and is used as a second-line therapy for imatinib-resistant GIST.[3]

-

Other Kinase Targets: In addition to the primary targets, these derivatives also show inhibitory activity against a range of other kinases, including Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and rearranged during transfection (RET).[3][6] This broader activity profile may contribute to their overall anti-tumor efficacy.

Downstream Signaling Pathways

The inhibition of these RTKs leads to the blockade of several downstream signaling pathways that are crucial for cancer progression. When a ligand binds to an RTK, it triggers dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating a cascade of intracellular events. By preventing this initial phosphorylation step, the 4-(methylsulfonyl)-2-piperazinobenzoic acid derivatives effectively shut down these pathways.

The major signaling cascades affected include:

-

RAS/MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. The mTOR protein, in particular, is a master regulator of cell growth.[8]

-

Protein Kinase C (PKC) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The simultaneous inhibition of these pathways leads to a multi-pronged attack on the tumor, impeding its growth, survival, and ability to generate a blood supply.[9]

Figure 1: Simplified signaling pathway showing the inhibitory action of 4-(Methylsulfonyl)-2-piperazinobenzoic acid derivatives on key receptor tyrosine kinases (RTKs) and their downstream signaling cascades.

Quantitative Data: Inhibitory Potency

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

| Derivative | Target Kinase | IC50 / Ki (nM) | Reference |

| Sunitinib | VEGFR-2 | 9 | [3] |

| PDGFR-β | 2 | [3] | |

| c-KIT | 4 | [3] | |

| Pazopanib | VEGFR-1 | 15 | [2] |

| VEGFR-2 | 30 | [2] | |

| VEGFR-3 | 47 | [2] | |

| PDGFR-α | 84 | [2] | |

| PDGFR-β | 69 | [2] | |

| c-KIT | 74 | [2] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols for Mechanism of Action Studies

The elucidation of the mechanism of action of 4-(methylsulfonyl)-2-piperazinobenzoic acid derivatives involves a combination of in vitro and in vivo experimental approaches.

In Vitro Kinase Assays

These assays are designed to directly measure the inhibitory effect of the compounds on purified kinase enzymes.

Step-by-Step Protocol for a Typical In Vitro Kinase Assay:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

-

Compound Dilution: The test compound is serially diluted to create a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound is then added to the respective wells.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence/luminescence-based assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

These assays are used to assess the effect of the compounds on cellular processes that are dependent on the target kinases.

Example: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells that are known to be dependent on the target kinases (e.g., human umbilical vein endothelial cells for angiogenesis studies) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated, and the GI50 (concentration for 50% growth inhibition) is determined.[10]

In Vivo Tumor Xenograft Models

These models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

-

Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Compound Administration: The mice are treated with the test compound (e.g., via oral gavage) or a vehicle control on a set schedule.

-

Tumor Measurement: The tumor size is measured regularly using calipers.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.

Conclusion

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold has proven to be a highly successful platform for the development of multi-targeted tyrosine kinase inhibitors. The ability of these derivatives to simultaneously block key signaling pathways involved in tumor angiogenesis and cell proliferation has led to significant clinical benefits in the treatment of various cancers. A thorough understanding of their mechanism of action, from the molecular level to their effects in preclinical models, is essential for the continued development of this important class of therapeutic agents and for the design of next-generation inhibitors with improved efficacy and safety profiles.

References

-

Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available at: [Link]

-

The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Available at: [Link]

-

Sunitinib - Wikipedia. Available at: [Link]

-

Pazopanib - Wikipedia. Available at: [Link]

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. Available at: [Link]

-

What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. Available at: [Link]

-

Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]

-

Sunitinib Malate - MassiveBio. Available at: [Link]

-

What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. Available at: [Link]

-

What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Available at: [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. Available at: [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. Available at: [Link]

Sources

- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. Pazopanib - Wikipedia [en.wikipedia.org]

- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. massivebio.com [massivebio.com]

- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Analogs: A Technical Guide for Drug Discovery

Abstract

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a promising, yet underexplored, chemotype in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and strategic modifications of this core structure. By integrating data from analogous chemical series, we delineate potential therapeutic applications ranging from oncology to inflammation and central nervous system (CNS) disorders. Particular emphasis is placed on the rationale and methodologies for bioisosteric replacement of the carboxylic acid moiety to enhance pharmacokinetic profiles. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in exploiting the therapeutic potential of this versatile molecular architecture.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, featuring in a plethora of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer agents.[1][2][3][4] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influencing potency, selectivity, and pharmacokinetic properties, while the ring itself often imparts favorable aqueous solubility.[5] The incorporation of a benzoic acid moiety introduces a handle for further functionalization and potential interactions with biological targets. The specific substitution pattern of a methylsulfonyl group at the 4-position and a piperazine at the 2-position of the benzoic acid core creates a unique electronic and steric environment, the biological implications of which are the central focus of this guide.

Synthesis of the 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Core

The synthesis of the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold can be approached through several established synthetic methodologies. A convergent strategy is often the most efficient, involving the preparation of a suitably substituted benzoic acid precursor followed by coupling with piperazine.

Preparation of the Benzoic Acid Intermediate

The key intermediate, 2-halo-4-(methylsulfonyl)benzoic acid, can be synthesized from commercially available starting materials. For example, 4-(methylthio)benzoic acid can be oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid.[6] Subsequent halogenation at the 2-position can be achieved through standard electrophilic aromatic substitution reactions.

Coupling Methodologies

The introduction of the piperazine moiety onto the benzoic acid core is typically achieved via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][7][8][9][10] This method is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: Buchwald-Hartwig Amination

-

To a reaction vessel, add 2-bromo-4-(methylsulfonyl)benzoic acid (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-(methylsulfonyl)-2-(piperazin-1-yl)benzoic acid.

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[11][12][13][14] While often requiring higher temperatures than palladium-catalyzed methods, it provides a viable alternative.

Experimental Protocol: Ullmann Condensation

-

In a sealed tube, combine 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq), piperazine (1.5 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Add a high-boiling polar solvent such as DMF or DMSO.

-

Heat the reaction mixture to 120-150 °C for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and acidify to pH ~6 with HCl.

-

Collect the resulting precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization.

Caption: General synthetic workflow for 4-(methylsulfonyl)-2-(piperazin-1-yl)benzoic acid.

Postulated Biological Activities and Therapeutic Targets

While direct biological data for 4-(methylsulfonyl)-2-piperazinobenzoic acid analogs is limited, analysis of structurally related compounds allows for the formulation of several compelling hypotheses regarding their potential therapeutic applications.

Anticancer Activity

A study on novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety revealed significant antiproliferative activity against several cancer cell lines.[15] The most promising compounds in this series exhibited GI50 values in the sub-micromolar range.[15] This suggests that the phenylsulfonyl piperazine scaffold can serve as a pharmacophore for the development of novel anticancer agents. The methylsulfonyl group in our core structure may engage in similar interactions with biological targets.

Table 1: Antiproliferative Activity of Related Phenylsulfonyl Piperazine Analogs

| Compound | R-group on Phenylsulfonyl | Cancer Cell Line | GI50 (µM) | Reference |

| 7e | 4-Methoxy | SiHa | ≤0.2 | [15] |

| 7n | 4-Trifluoromethyl | MDA-MB-231 | ≤0.2 | [15] |

| 7g | 4-Fluoro | PANC-1 | ≤0.1 | [15] |

| 7l | 4-Chloro | PANC-1 | ≤0.1 | [15] |

Anti-inflammatory and Analgesic Potential

Derivatives of 2-aminobenzoic acid containing a piperazine moiety have been investigated for their analgesic and anti-inflammatory properties. This suggests that the 2-piperazinobenzoic acid scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics. The methylsulfonyl group may further modulate this activity through interactions with targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.

Central Nervous System (CNS) Activity

The piperazine ring is a well-known pharmacophore for CNS-active drugs.[1][3] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a privileged scaffold in neuropharmacology. While the specific effects of the 4-methylsulfonyl-2-benzoic acid substitution pattern are unknown, it is plausible that analogs could exhibit activity at targets such as dopamine, serotonin, or GABA receptors, warranting investigation for potential applications in psychiatric or neurological disorders.

Strategic Molecular Modifications: The Role of Bioisosteric Replacement

A critical aspect of drug design is the optimization of a lead compound's ADME (absorption, distribution, metabolism, and excretion) properties. The carboxylic acid moiety, while often crucial for target engagement, can present challenges such as poor membrane permeability and rapid metabolism.[16][17] Bioisosteric replacement of the carboxylic acid is a widely employed strategy to mitigate these issues while retaining or enhancing biological activity.[2][18][19][20]

Caption: Bioisosteric replacements for the carboxylic acid moiety.

Tetrazoles as Carboxylic Acid Surrogates

Tetrazoles are one of the most common bioisosteres for carboxylic acids.[21][22][23][24] They share a similar pKa and can participate in comparable hydrogen bonding interactions.[1] The key advantage of this replacement is often improved metabolic stability and enhanced cell permeability.[25]

Experimental Protocol: Synthesis of a Tetrazole Analog

-

Convert the carboxylic acid of the core scaffold to the corresponding nitrile. This can be achieved by first converting the acid to a primary amide, followed by dehydration with a reagent like trifluoroacetic anhydride or phosphorus oxychloride.

-

The nitrile is then reacted with an azide source, such as sodium azide, in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride) in a solvent like DMF at elevated temperatures to form the tetrazole ring.

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides are another class of effective carboxylic acid bioisosteres.[20][26] Their acidity can be tuned by the choice of the sulfonamide component, and they often exhibit different lipophilicity and membrane permeability profiles compared to the parent carboxylic acid.[17]

Experimental Protocol: Synthesis of an Acylsulfonamide Analog

-

Activate the carboxylic acid of the core scaffold using a coupling agent such as EDC or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.

-

React the activated carboxylic acid with a desired sulfonamide in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane or THF.

Structure-Activity Relationship (SAR) Considerations

Based on the analysis of related compound classes, several key structural features of the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold can be identified as critical for modulating biological activity.

Caption: Key structural features for SAR exploration.

-

N-4 Position of the Piperazine Ring: Substitution at this position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. A variety of alkyl, aryl, and heterocyclic groups can be introduced to probe the binding pocket of the target protein.

-

The Benzoic Acid Moiety: As discussed, this group is a primary site for bioisosteric replacement to improve drug-like properties.

-

The Methylsulfonyl Group: This group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the aromatic ring and may play a crucial role in target recognition and binding.

Conclusion and Future Directions

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. By leveraging the known biological activities of structurally related compounds, we can rationally design and synthesize analog libraries for screening against a variety of targets in oncology, inflammation, and neuroscience. The strategic application of bioisosteric replacement for the carboxylic acid moiety will be a critical step in optimizing the pharmacokinetic profiles of any resulting lead compounds. This technical guide serves as a call to action for the medicinal chemistry community to further explore this promising scaffold and unlock its full therapeutic potential.

References

- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.

- De Vleeschouwer, M., & Van der Veken, P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022.

- BenchChem. (2025). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. BenchChem.

- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery.

- Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & medicinal chemistry letters, 18(6), 1926–1930.

- Ghavipanjeh, F., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific reports, 13(1), 12345.

- Lebraud, H., et al. (2021).

- Shavrin, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of medicinal chemistry, 64(15), 11099–11115.

- Zhang, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 65(1), 1–25.

- Malik, M. A., et al. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of inclusion phenomena and macrocyclic chemistry, 80(1-2), 1–19.

- Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of medicinal chemistry, 44(23), 3845–3856.

- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 59(10), 4895–4906.

- Murty, M. S. R., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian journal of pharmaceutical sciences, 80(5), 930–939.

- Wikipedia. (2023).

- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. BenchChem.

- Wikipedia. (2023).

- PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com.

- Epistemeo. (2012, April 6).

- Chemistry LibreTexts. (2023).

- Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

- PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem.

- European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

- ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. PrepChem.com.

- Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current medicinal chemistry, 26(38), 6856–6872.

- Wisdomlib. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdomlib.

- Park, H., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 26(21), 5263–5267.

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.

- Kumar, A., et al. (2024).

- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.

- Apollo Scientific. (n.d.). 2-(Piperazin-1-yl)benzoic acid. Apollo Scientific.

- Paine, J. B. (1987). Mechanism of the Ullmann Condensation. 1. The Journal of Organic Chemistry, 52(18), 4067–4075.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of 4-(Methylsulfonyl)-2-piperazinobenzoic acid: A Guide to Solubility and Stability Profiling

An In-depth Technical Guide

Introduction

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a molecule of interest possessing key functional groups: a strongly acidic benzoic acid, a basic piperazine ring, and an electron-withdrawing methylsulfonyl group. This trifecta of functionalities dictates its physicochemical behavior, presenting unique challenges and considerations for drug development. Its ionizable nature suggests a strong pH-dependence on solubility, while the presence of the piperazine and sulfonyl groups may introduce specific stability concerns, such as susceptibility to oxidative degradation.

A thorough understanding of these properties is not merely an academic exercise; it is the foundation upon which successful drug formulation and delivery are built. Insufficient solubility can lead to poor bioavailability, while unaddressed instability can compromise drug safety and efficacy. This document outlines the essential experimental workflows and analytical strategies required to comprehensively characterize this compound.

Part 1: Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like 4-(Methylsulfonyl)-2-piperazinobenzoic acid, solubility must be assessed across a physiologically relevant pH range. We will distinguish between two key types of solubility: kinetic and thermodynamic.

Predicted Physicochemical Properties

A preliminary in-silico assessment can guide experimental design.

| Property | Predicted Value | Implication |

| pKa¹ (acidic) | ~3.5 - 4.5 | The carboxylic acid will be deprotonated and negatively charged at physiological pH (~7.4). |

| pKa² (basic) | ~7.5 - 8.5 | The piperazine ring will be partially protonated and positively charged at physiological pH. |

| LogP | ~1.0 - 2.0 | Indicates moderate lipophilicity, suggesting permeability may not be a major hurdle. |

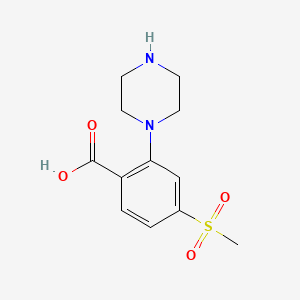

| Structure | See Figure 1 | The presence of both acidic and basic centers makes this a zwitterionic compound. |

-2-piperazinobenzoic-acid.svg) Figure 1. Chemical Structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid

Figure 1. Chemical Structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for solubility assessment.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is considered the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.

Objective: To determine the equilibrium solubility of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in various aqueous buffers.

Materials:

-

4-(Methylsulfonyl)-2-piperazinobenzoic acid (solid powder)

-

Biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired buffer to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption to the filter membrane.

-

Dilution & Analysis: Dilute the clear filtrate with an appropriate mobile phase and analyze by a validated HPLC-UV method to determine the concentration.

-

Confirmation: Visually inspect the vials to confirm that excess solid compound remains, validating that the solution was indeed saturated.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies and is essential for ensuring patient safety and product quality. The strategy involves forced degradation (stress testing) to identify likely degradation pathways and long-term studies to establish a shelf-life.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition. This process is crucial for developing a stability-indicating analytical method.

Caption: Workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, several degradation pathways can be anticipated:

-

Oxidative Degradation: The tertiary amine within the piperazine ring is a potential site for N-oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.

-

Hydrolytic Degradation: While the sulfonyl and amide-like bonds are generally stable, extreme pH and heat could potentially lead to cleavage, though this is less likely than oxidation.

-

Photodegradation: Aromatic systems can be susceptible to photolytic reactions, which would need to be evaluated under controlled light exposure as per ICH Q1B guidelines.

Protocol: Oxidative Stress Testing

Objective: To assess the susceptibility of the compound to oxidative degradation.

Materials:

-

1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

30% Hydrogen Peroxide (H₂O₂) stock solution.

-

Volumetric flasks and pipettes.

-

HPLC-MS system for analysis.

Procedure:

-

Reaction Setup: In a volumetric flask, add the compound stock solution.

-

Stress Application: Add a sufficient volume of H₂O₂ to achieve a final concentration of 3%. Dilute to the final volume with the solvent. Control: Prepare a parallel sample without H₂O₂.

-

Incubation: Store the reaction mixture and the control sample at room temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching (Optional but Recommended): To stop the reaction at a specific time point, an antioxidant solution (e.g., sodium bisulfite) can be added.

-

Analysis: Analyze all samples by a stability-indicating HPLC-MS method. The mass spectrometer is crucial for obtaining the mass of any new peaks, which provides vital clues for identifying degradation products.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the peak areas of any new degradant peaks.

-

Attempt to identify the structure of major degradants using their mass-to-charge ratio (m/z) from the MS data.

-

Conclusion and Forward Look

This guide provides the fundamental protocols for a robust initial assessment of the solubility and stability of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. The data generated from these studies are indispensable. The pH-solubility profile will directly inform salt selection and formulation development, while the forced degradation studies will establish a validated analytical method and reveal the compound's intrinsic liabilities. These foundational steps are critical for mitigating risks and ensuring the smooth progression of a promising compound through the drug development pipeline.

References

-

Title: The Shake Flask Method for Solubility Determination Source: IUPAC URL: [Link]

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Drug Development and Industrial Pharmacy URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

A Technical Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The ability to unequivocally determine the chemical structure of a molecule is paramount for understanding its biological activity, optimizing its properties, and ensuring its purity and stability. This guide provides an in-depth look at the spectroscopic characterization of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, a compound of interest in medicinal chemistry.

This document moves beyond a simple listing of data. It aims to provide a practical and insightful narrative that explains the "why" behind the "how" of spectroscopic analysis. We will delve into the interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounding our analysis in the fundamental principles of these powerful techniques. Furthermore, this guide will present standardized, field-proven protocols for data acquisition, ensuring that the methodologies described are both robust and reproducible.

The information contained herein is designed to be a valuable resource for scientists at the bench, providing both the foundational knowledge and the practical steps necessary to confidently approach the spectroscopic analysis of this and similar molecules.

Predicted Spectroscopic Data of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

In the absence of publicly available experimental spectra for 4-(Methylsulfonyl)-2-piperazinobenzoic acid (CAS 1197193-32-0)[1], this section presents predicted data based on established principles of NMR and MS, and by analogy to structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, piperazine, and methylsulfonyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzoic acid ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-3 (Aromatic) | ~7.5 | d | 1H | ~2.0 |

| H-5 (Aromatic) | ~7.8 | dd | 1H | ~8.5, 2.0 |

| H-6 (Aromatic) | ~7.2 | d | 1H | ~8.5 |

| Piperazine N-H | Variable (broad) | s | 1H | - |

| Piperazine CH₂ (adjacent to aromatic ring) | ~3.1 | t | 4H | ~5.0 |

| Piperazine CH₂ (distant from aromatic ring) | ~2.9 | t | 4H | ~5.0 |

| Methyl (SO₂CH₃) | ~3.2 | s | 3H | - |

| Carboxylic Acid OH | >12.0 (broad) | s | 1H | - |

Causality of Predicted Shifts: The electron-withdrawing nature of the methylsulfonyl group at the 4-position and the piperazine group at the 2-position significantly influences the chemical shifts of the aromatic protons. The ortho and para relationships of these groups to the aromatic protons dictate the observed splitting patterns (multiplicity) and coupling constants. The broadness of the N-H and OH signals is due to chemical exchange and hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~168 |

| C-1 (Aromatic, -COOH) | ~125 |

| C-2 (Aromatic, -Piperazine) | ~150 |

| C-3 (Aromatic) | ~115 |

| C-4 (Aromatic, -SO₂CH₃) | ~140 |

| C-5 (Aromatic) | ~128 |

| C-6 (Aromatic) | ~120 |

| Piperazine CH₂ (adjacent to aromatic ring) | ~50 |

| Piperazine CH₂ (distant from aromatic ring) | ~45 |

| Methyl (SO₂CH₃) | ~44 |

Rationale for Predictions: The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon attached to the electron-withdrawing carboxylic acid and the electron-donating piperazine group will be significantly shifted. The methylsulfonyl group will also exert a notable deshielding effect on the carbon to which it is attached.

Predicted Mass Spectrometry Data